molecular formula C15H17N3O B1664597 3'-Hydroxymethyl-4-(dimethylamino)azobenzene CAS No. 35282-69-0

3'-Hydroxymethyl-4-(dimethylamino)azobenzene

Cat. No. B1664597
CAS RN: 35282-69-0
M. Wt: 255.31 g/mol
InChI Key: TWXQGEYDRNHPCH-WUKNDPDISA-N
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Description

3’-Hydroxymethyl-4-(dimethylamino)azobenzene is a potent hepatocarcinogen . It is structurally related to azobenzene derivatives and is an oxidation product of 3’-Me-DAB . It has been used in various studies to investigate its mutagenic and carcinogenic effects .


Synthesis Analysis

The synthesis of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene involves several steps. It starts with the nitration of benzoic-d5 acid (99 atom% D), followed by catalytic hydrogenation, reduction, and coupling of the diazonium salt with N,N-dimethylaniline . The yield from this process is around 22% .


Molecular Structure Analysis

The molecular formula of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene is C15H17N3O. Its molecular weight is 255.31 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 3’-Hydroxymethyl-4-(dimethylamino)azobenzene are primarily oxidation reactions. These reactions result in the formation of various metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene include a boiling point of 444.7ºC at 760mmHg and a density of 1.09g/cm3 .

Scientific Research Applications

Synthesis and Derivative Analysis

3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB) has been extensively studied for its chemical properties and derivative formations. A study by Mori, Niwa, and Toyoshi (1981) involved synthesizing twenty azobenzene derivatives related to 3'-CH2OH-DAB to investigate their mutagenic and carcinogenic effects (Mori, Niwa, & Toyoshi, 1981). Another study by the same authors in 1982 focused on synthesizing deuterated forms of 3'-CH2OH-DAB for studying its metabolism (Mori, Niwa, & Toyoshi, 1982).

Carcinogenic Potency Analysis

The hepatocarcinogenic potencies of hydroxymethyl derivatives of 3'-CH2OH-DAB were evaluated in a study by Mori et al. (1987), highlighting its significance as a potent hepatocarcinogen (Mori et al., 1987).

Metabolic Pathway Studies

A study conducted by Mori, Hori, and Toyoshi (1978) focused on the metabolites of 3'-methyl-4-(dimethylamino)azobenzene (a related compound) in rats, providing insights into the metabolism and carcinogenic action of such compounds (Mori, Hori, & Toyoshi, 1978).

Spectral Properties and PhotocontrolThe absorption spectra and photochemical behavior of azobenzene derivatives, including those similar to 3'-CH2OH-DAB, were explored by Tanizaki, Kobayashi, and Hoshi (196

  • to understand the spectral changes and their implications in various applications (Tanizaki, Kobayashi, & Hoshi, 1966). Additionally, Halabi et al. (2019) demonstrated the use of azo compounds, like 3',4'-dimethyl-4-(dimethylamino)azobenzene, as crystalline optical waveguides, showcasing their potential in optomechanical transduction (Halabi et al., 2019).

Safety And Hazards

As a potent hepatocarcinogen, 3’-Hydroxymethyl-4-(dimethylamino)azobenzene poses significant health risks . It’s harmful if swallowed or inhaled, and it may cause genetic defects and cancer . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Further studies are needed to understand the detailed metabolic changes of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene and its role in carcinogenesis . This includes investigating new metabolites of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene and examining whether a two-step enzymic activation is involved in its metabolic change .

properties

IUPAC Name

[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXQGEYDRNHPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210636
Record name 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxymethyl-4-(dimethylamino)azobenzene

CAS RN

35282-69-0
Record name 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35282-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y MORI, T NIWA, K TOYOSHI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
Twenty azobenzene derivatives structurally related to 3’—hydroxymethyl-4-(dimethyl-amino) azobenzene (3’-CH20H—DAB) were synthesized for the purpose of investigating their …
Number of citations: 13 www.jstage.jst.go.jp
H Mori, T Tanaka, S Sugie, T Kuniyasu… - Journal of the …, 1987 - academic.oup.com
The hepatocarcinogenic potencies of three newly identified hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene [(DAB) CAS: 60-11-7], ie, 2′-CH 2 OH-DAB, 3′-CH 2 OH-…
Number of citations: 3 academic.oup.com
Y Mori, T Niwa, T Hori, K Toyoshi - Carcinogenesis, 1980 - academic.oup.com
To elucidate the mechanism of metabolic activation of 3'-methyl-N, N-dimethyl-4-aminoazobenzene (3'-Me-DAB), the mutagenicity of its metabolites and some related azo compounds …
Number of citations: 27 academic.oup.com
Y Mori, T Niwa, K Toyoshi - Radioisotopes, 1981 - europepmc.org
3'-Hydroxymethyl-4-(dimethylamino) azobenzene (I), a new potent hepatocarcinogen, and 3, 3'-bis (hydroxymethyl) azobenzene (II) were labeled with multiple-deuterium for the …
Number of citations: 3 europepmc.org
M Test - CANCER RESEARCH, 1986 - researchgate.net
Genotoxicity of 39 azo dye compounds of azobenzenes, aminoazoben zenes, and diaminoazobenzenes was examined in the hepatocyte primary culture/DNA repair test. Azobenzene (…
Number of citations: 0 www.researchgate.net
H Mori, Y Mori, S Sugie, N Yoshimi, M Takahashi… - Cancer research, 1986 - AACR
Genotoxicity of 39 azo dye compounds of azobenzenes, aminoazobenzenes, and diaminoazobenzenes was examined in the hepatocyte primary culture/DNA repair test. Azobenzene (…
Number of citations: 24 aacrjournals.org
Y Mori, T Niwa, K Toyoshi - Radioisotopes (Tokyo);(Japan), 1979 - osti.gov
Subject: 38 RADIATION CHEMISTRY, RADIOCHEMISTRY, AND NUCLEAR CHEMISTRY; CARBON 14 COMPOUNDS; CHEMICAL PREPARATION; AZO DYES; CARCINOGENS; …
Number of citations: 4 www.osti.gov
L Casimiro, L Andreoni, J Groppi, A Credi… - Photochemical & …, 2022 - Springer
Chemical actinometers are a useful tool in photochemistry, which allows to measure the photon flux of a light source to carry out quantitative analysis on photoreactions. The most …
Number of citations: 2 link.springer.com
Y Mori, T Niwa, K Toyoshi, K Hirano… - Mutation Research Letters, 1983 - Elsevier
The mutagenicities of 3′-methyl-N,N-dimethyl-4-aminoazobenzene (3′-Me-DAB) and 3′ -CH 2 OH-DAB, potent hepatocarcinogens, activated by rat-liver S9 were compared with …
Number of citations: 14 www.sciencedirect.com
L Agnetta, M Decker - Design of Hybrid Molecules for Drug Development, 2017 - Elsevier
Photoresponsive hybrid compounds allow adjusting drug activity and selectivity in a reversible fashion using light as a specific regulator and therefore providing high spatiotemporal …
Number of citations: 4 www.sciencedirect.com

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